molecular formula C16H21NO3 B1253524 4,5-Dihydropiperlonguminine CAS No. 23512-53-0

4,5-Dihydropiperlonguminine

Cat. No.: B1253524
CAS No.: 23512-53-0
M. Wt: 275.34 g/mol
InChI Key: CSGDXLXTJVRNEA-GQCTYLIASA-N
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Description

4,5-Dihydropiperlonguminine is a naturally occurring compound found in the Piperaceae family, particularly in the seeds of Piper tuberculatum Jacq. It is known for its insecticidal properties and potential therapeutic applications. The compound has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydropiperlonguminine can be synthesized through the extraction and purification of Piper tuberculatum seeds. The powdered seeds are extracted with hexane using a Soxhlet apparatus, followed by purification through column chromatography on silica gel with hexane-ethyl acetate as the mobile phase .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Piper tuberculatum seeds. The process includes drying the seeds, extracting with solvents, and purifying the compound using chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for standardization and quality control .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydropiperlonguminine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Scientific Research Applications

4,5-Dihydropiperlonguminine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydropiperlonguminine involves its interaction with biological targets, leading to various effects:

Comparison with Similar Compounds

4,5-Dihydropiperlonguminine is compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific insecticidal properties and potential therapeutic applications, making it a valuable compound for both agricultural and medical research .

Properties

IUPAC Name

(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDXLXTJVRNEA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/CCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310427
Record name 4,5-Dihydropiperlonguminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Dihydropiperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23512-53-0
Record name 4,5-Dihydropiperlonguminine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23512-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydropiperlonguminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydropiperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 °C
Record name 4,5-Dihydropiperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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